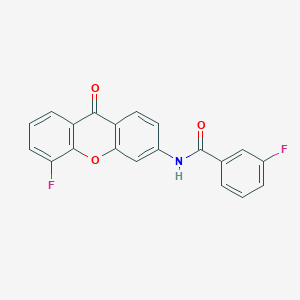

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

CAS No.: 886168-74-7

Cat. No.: VC7087851

Molecular Formula: C20H11F2NO3

Molecular Weight: 351.309

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886168-74-7 |

|---|---|

| Molecular Formula | C20H11F2NO3 |

| Molecular Weight | 351.309 |

| IUPAC Name | 3-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |

| Standard InChI | InChI=1S/C20H11F2NO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25) |

| Standard InChI Key | CMMBRTBUBKDWEN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |

Introduction

Structural Overview

Chemical Name: 3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Molecular Formula: C20H11F2NO3

Molecular Weight: Approximately 351.31 g/mol

This compound features:

-

A benzamide core, which is a common scaffold in medicinal chemistry.

-

Two fluorine atoms, one attached to the benzamide ring and another on the xanthene moiety, enhancing lipophilicity and metabolic stability.

-

A xanthene derivative, known for its biological activity and fluorescent properties.

Synthesis Pathway

The synthesis of this compound likely involves:

-

Xanthene Derivative Preparation: The xanthene scaffold is synthesized through condensation reactions involving phthalic anhydride and resorcinol under acidic conditions.

-

Fluorination: Selective fluorination of the xanthene ring at the 5-position can be achieved using electrophilic fluorinating agents.

-

Benzamide Formation: The benzamide moiety is introduced through an amide coupling reaction between 3-fluorobenzoic acid or its derivatives and the amino-functionalized xanthene intermediate.

Anticancer Potential

Fluorinated benzamides and xanthenes are known for their cytotoxic effects against cancer cells:

-

The fluorine atoms improve metabolic stability and binding affinity to biological targets.

-

Xanthene derivatives have shown activity against tumor cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Assays

In vitro assays for related compounds have shown:

-

IC50 values in the micromolar range against cancer cell lines.

-

Minimal toxicity to normal cells, indicating selectivity.

Mechanism of Action

The compound may act as:

-

A DNA intercalator or topoisomerase inhibitor due to its planar aromatic structure.

-

An inhibitor of specific kinases or enzymes involved in cancer pathways.

Synthesis Optimization

The multi-step synthesis requires optimization for yield improvement and cost reduction.

Biological Evaluation

Further studies are needed to:

-

Evaluate cytotoxicity against a broader range of cancer cell lines.

-

Assess pharmacokinetics and in vivo efficacy.

Derivative Development

Structural modifications, such as introducing electron-donating or withdrawing groups, could enhance activity or specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume